REACTION_CXSMILES
|
[CH:1]1[C:6]2[N:7]=[C:8]3[C:20]4[C:12]([C:13]5[C:18]([N:19]=4)=[CH:17][CH:16]=[CH:15][CH:14]=5)=[CH:11][CH:10]=[C:9]3[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(=O)([O-])[O-].[K+].[K+].N1C2C(=CC=CC=2)C=CC=1>[Cu](I)I.ClCCl.O>[C:22]1([N:7]2[C:8]3[C:9](=[CH:10][CH:11]=[C:12]4[C:13]5[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=5[NH:19][C:20]4=3)[C:5]3[C:6]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1N=C1C2=CC=C2C3=CC=CC=C3N=C12
|
Name
|
|
Quantity
|
122.7 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
66.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
54.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 190° C. for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1,000-ml three-necked flask that had been deaerated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the yellow crystals formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was separated into an organic layer
|
Type
|
WASH
|
Details
|
an aqueous layer and the organic layer was washed three times with 500 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the magnesium sulfate was filtered off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C2=CC=C3C(=C12)NC=1C=CC=CC13
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.2 mmol | |
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 40.6% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |